molecular formula C16H13N3O2 B2457983 N-(2-methyl-4-oxoquinazolin-3-yl)benzamide CAS No. 6761-14-4

N-(2-methyl-4-oxoquinazolin-3-yl)benzamide

Cat. No.: B2457983
CAS No.: 6761-14-4
M. Wt: 279.299
InChI Key: JQCDMRJKMBYDBB-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxoquinazolin-3-yl)benzamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antimalarial, and central nervous system activities . This compound is characterized by a quinazolinone core structure substituted with a benzamide group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)benzamide typically involves the cyclization of anthranilic acid derivatives. One common method includes the acetylation of anthranilic acid using acetic anhydride to form N-acetylanthranilic acid. This intermediate is then treated with an appropriate amine, such as 2-methyl-4-oxo-4H-quinazolin-3-ylamine, under cyclization conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxoquinazolin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and benzamide derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors in the central nervous system, leading to its observed biological activities. For example, it may modulate neurotransmitter receptors or inhibit specific enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-oxoquinazolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with a benzamide group makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-17-14-10-6-5-9-13(14)16(21)19(11)18-15(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDMRJKMBYDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321458
Record name N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6761-14-4
Record name N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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